2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid
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Overview
Description
2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It features a fluorine atom attached to the phenyl ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Alkylation: The amine is alkylated with a suitable alkyl halide to introduce the methyl group.
Hydrolysis: The final step involves hydrolysis to yield the target amino acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the fluorophenyl ring or the carboxyl group, depending on the reagents used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino alcohols or fully reduced hydrocarbons.
Substitution: Various substituted phenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the development of fluorinated pharmaceuticals.
Biology:
- Studied for its potential role in enzyme inhibition and protein binding due to the presence of the fluorine atom.
Medicine:
- Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine atom.
Mechanism of Action
The mechanism by which 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity and specificity, potentially leading to inhibition or modulation of target proteins. Pathways involved may include neurotransmitter regulation and signal transduction processes.
Comparison with Similar Compounds
4-Fluoro-L-phenylalanine: Similar structure but lacks the methyl group.
2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid: Chlorine instead of fluorine, affecting reactivity and binding properties.
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid: Bromine substitution, leading to different chemical behavior.
Uniqueness: 2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. The fluorine atom enhances metabolic stability and binding affinity, making it a valuable compound in drug development and other scientific research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRMBENCQBOTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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